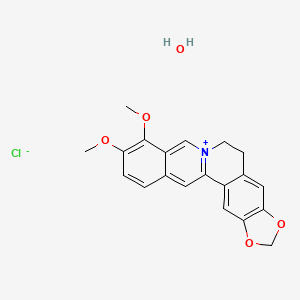

Berberine chloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNJXFPOPCFZOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987465 | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68030-18-2 | |

| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068030182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Berberine (B55584) Chloride Hydrate (B1144303) for Scientific Researchers

This guide provides an in-depth overview of berberine chloride hydrate, a compound of significant interest in the scientific and medical communities.[1] Derived from various plants, including those of the Berberis and Coptis species, this isoquinoline (B145761) alkaloid has a long history of use in traditional medicine.[1][2] Today, it is the subject of extensive research for its multifaceted therapeutic potential in a wide range of conditions, from metabolic disorders to cancer.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a compilation of SEO-driven long-tail keywords, a summary of its mechanisms of action with pathway diagrams, quantitative data from relevant studies, and detailed experimental protocols.

SEO-Driven Long-Tail Keywords for Researchers

To enhance the discoverability of research related to this compound, a comprehensive list of long-tail keywords is essential. These specific, niche search terms are more likely to be used by scientists seeking detailed information.[3]

By Research Area:

-

Mechanism of Action:

-

This compound AMPK activation mechanism

-

MAPK signaling pathway modulation by berberine

-

This compound and NF-κB inhibition

-

Mitochondrial function effects of berberine chloride

-

Berberine regulation of gene expression in cancer cells

-

Dual topoisomerase I and II inhibition by berberine[4]

-

Berberine induction of autophagic cell death in cancer[5]

-

-

Disease/Condition:

-

Anticancer effects of berberine on non-small cell lung cancer[8]

-

Berberine for lowering LDL cholesterol and triglycerides[9]

-

Neuroprotective effects of berberine in Alzheimer's disease models[2]

-

This compound anti-inflammatory properties in mastitis[10]

-

Berberine treatment for polycystic ovary syndrome (PCOS)[11]

-

Berberine efficacy in treating metabolic syndrome[12]

-

Experimental Protocols & Techniques:

-

Pharmacokinetics & Formulation:

-

Improving bioavailability of this compound

-

Berberine interaction with cytochrome P450 enzymes[1]

-

Pharmacokinetic analysis of berberine in rat plasma

-

Solid lipid nanoparticles for berberine delivery[11]

-

Berberine hydrochloride liposome (B1194612) preparation and characterization[5]

-

Pharmacological Properties and Mechanisms of Action

This compound's therapeutic effects stem from its ability to modulate multiple biochemical and signaling pathways.[1][2]

Core Mechanisms

-

AMP-Activated Protein Kinase (AMPK) Activation : A primary mechanism is the activation of AMPK, a key regulator of cellular energy homeostasis.[2] This action enhances glucose uptake in muscle cells, improves insulin (B600854) sensitivity, and promotes fatty acid oxidation, making it a promising agent for metabolic disorders like type 2 diabetes.[1][2]

-

Anti-inflammatory Effects : Berberine exerts anti-inflammatory effects by inhibiting the activation of the TLR4/NF-κB signaling pathway.[10][18] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][10][18]

-

Anticancer Properties : Its antineoplastic activities include inducing apoptosis (programmed cell death) and cell cycle arrest, as well as inhibiting cancer cell migration and invasion.[5][11] These effects are mediated through the regulation of multiple pathways, including the Bcl-2/Bax apoptosis pathway and the inhibition of matrix metalloproteinases (MMPs).[8]

-

Lipid Metabolism Modulation : The compound helps regulate lipid metabolism by downregulating genes involved in lipid synthesis and upregulating those involved in lipid oxidation.[2] This contributes to lower plasma triglycerides and LDL cholesterol.[2][9]

-

Antioxidant Properties : Studies have shown that berberine hydrochloride possesses significant antioxidant capabilities, including the ability to scavenge free radicals like DPPH, ABTS, and hydroxyl radicals.[19]

Signaling Pathways

Below are visualizations of key signaling pathways modulated by this compound, created using the DOT language.

Caption: Berberine activates AMPK, leading to beneficial metabolic effects.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. unleashed-technologies.com [unleashed-technologies.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Berberine hydrochloride: anticancer activity and nanoparticulate delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Berberine hydrochloride inhibits cell proliferation and promotes apoptosis of non-small cell lung cancer via the suppression of the MMP2 and Bcl-2/Bax signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berberine: Benefits, supplements, side effects, dosage, and more [medicalnewstoday.com]

- 10. Anti-Inflammatory Effects of Berberine Hydrochloride in an LPS-Induced Murine Model of Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Berberine hydrochloride: anticancer activity and nanoparticulate delivery system_Chemicalbook [chemicalbook.com]

- 12. Efficacy and Safety of Berberine Alone for Several Metabolic Disorders: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Determination of Berberine Hydrochloride in Zuning Granules by HPLC [yydbzz.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Effects of berberine hydrochloride on antioxidant response and gut microflora in the Charybdis japonica infected with Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory Effects of Berberine Hydrochloride in an LPS-Induced Murine Model of Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Foundational & Exploratory Drug Discovery: A Technical Guide to Target Identification and Validation

Introduction: The initial stages of drug discovery are foundational, focusing on the identification and validation of biological targets that play a crucial role in disease. This exploratory phase is critical for establishing a sound biological rationale before committing to extensive medicinal chemistry and clinical development programs. A key principle in this early stage is "target validation," which aims to provide definitive evidence that modulating a specific target will have the desired therapeutic effect.[1][2][3] This guide provides an in-depth overview of the core concepts, experimental methodologies, and data interpretation central to this discovery process.

Quantitative Analysis of Target Validation Methods

The validation of a potential drug target involves a multi-faceted approach, integrating genetic, proteomic, and pharmacological evidence. The confidence in a target's role in a disease is built upon the convergence of data from multiple orthogonal methods. The table below summarizes key quantitative parameters associated with widely used target validation techniques.

| Validation Method | Typical Efficacy (% Knockdown/Inhibition) | Time to Result | Throughput | Key Application |

| RNA Interference (RNAi) | 70-95% mRNA reduction[4] | 24-72 hours | High | Rapid assessment of gene function in vitro.[1][3] |

| CRISPR-Cas9 Gene Editing | >90% gene knockout | 1-3 weeks (for cell line) | Medium | Permanent gene disruption for in-depth functional analysis.[5] |

| Small Molecule Inhibitors | Variable (nM to µM IC50) | Hours to days | High | Pharmacological validation and assessment of druggability.[5] |

| Antibody-based Targeting | Variable (pM to nM Kd) | Days to weeks | Low to Medium | Validation of extracellular targets and therapeutic potential. |

| Cellular Thermal Shift Assay (CETSA) | Measures target engagement | 1-2 days | Medium | Quantifying drug-protein interaction within cells.[3] |

Detailed Experimental Protocol: RNA Interference (RNAi) for Target Validation

Objective: To determine the effect of silencing a target gene (Gene X) on cell viability in a cancer cell line.

Materials:

-

Mammalian cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

siRNA targeting Gene X (at least two independent sequences)

-

Non-targeting control siRNA

-

Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

96-well cell culture plates

-

Reagents for cell viability assay (e.g., CellTiter-Glo)

-

Reagents for qRT-PCR (for knockdown validation)

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

siRNA Transfection Complex Preparation:

-

For each well, dilute the siRNA (final concentration of 10-20 nM) in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.

-

-

Transfection:

-

Add the siRNA-transfection reagent complexes to the appropriate wells of the 96-well plate.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

-

-

Validation of Gene Knockdown (qRT-PCR):

-

After the incubation period, lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Use qRT-PCR with primers specific for Gene X and a reference gene to quantify the reduction in mRNA levels.

-

-

Phenotypic Assay (Cell Viability):

-

At the desired time point post-transfection (e.g., 48 or 72 hours), perform a cell viability assay according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence to determine the relative number of viable cells in each well.

-

-

Data Analysis:

-

Normalize the cell viability data to the non-targeting control siRNA-treated cells.

-

Compare the viability of cells treated with Gene X siRNA to the controls. A significant reduction in viability suggests that Gene X is important for cell survival.

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the ERK1/2 signaling pathway, a critical regulator of cell proliferation and survival, and a common target in oncology drug discovery.[7][8][9] Dysregulation of this pathway is implicated in a significant portion of human cancers.[7][8]

Caption: Simplified ERK1/2 signaling cascade.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for target identification and validation, starting from initial hypothesis generation to preclinical candidate selection.[1][5]

Caption: A typical drug discovery target validation workflow.

References

- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Discovery: Identification and Validation | Bio-Rad [bio-rad.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. RNAi Four-Step Workflow | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Drug Discovery Workflow - What is it? [vipergen.com]

- 6. researchgate.net [researchgate.net]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide on the core methodological and application aspects of using Rapamycin (also known as Sirolimus) in a research context.

Introduction

Rapamycin is a macrolide compound originally discovered as an antifungal agent, but now widely recognized for its potent immunosuppressive and anti-proliferative properties.[1][2] Its primary mechanism of action is the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] This unique function has established Rapamycin as an indispensable tool in various research fields, including cancer biology, immunology, aging, and autophagy studies.[2][5] This guide provides a detailed overview of Rapamycin's mechanism of action, quantitative data on its activity, and comprehensive protocols for its application in key research experiments.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by targeting the mTOR signaling pathway. The mTOR kinase is the core component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][6] Rapamycin's primary action is the allosteric inhibition of mTORC1.[7]

Upon entering the cell, Rapamycin binds to the intracellular receptor FK506-binding protein of 12 kDa (FKBP12).[3][5] This newly formed Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein within the mTORC1 complex.[3][8] This interaction inhibits mTORC1's kinase activity, preventing the phosphorylation of its key downstream targets, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are critical regulators of protein synthesis and cell growth.[7] While mTORC1 is highly sensitive to Rapamycin, mTORC2 is considered largely insensitive to acute treatment, though prolonged exposure can affect its function in some cell types.[3][9]

Quantitative Data Presentation

The efficacy of Rapamycin can be quantified by various parameters, including its half-maximal inhibitory concentration (IC50) in cell culture and its pharmacokinetic properties in vivo.

In Vitro Efficacy: IC50 Values in Cancer Cell Lines

The IC50 of Rapamycin varies significantly across different cell lines, even those from the same tissue of origin, reflecting intrinsic sensitivities and resistance mechanisms.[10][11]

| Cell Line | Cancer Type | IC50 (Approximate) | Reference(s) |

| MCF-7 | Breast Cancer | ~20 nM | [3][10] |

| MDA-MB-231 | Breast Cancer | >20 µM | [10][11] |

| T98G | Glioblastoma | 2 nM | [3][11] |

| U87-MG | Glioblastoma | 1 µM | [11] |

| T24 | Urothelial Carcinoma | 100 pM - 10 nM | [3][12] |

| UMUC3 | Urothelial Carcinoma | 100 pM - 10 nM | [3][12] |

| Ca9-22 | Oral Cancer | ~15 µM | [3][13] |

| HEK293 | Embryonic Kidney | ~0.1 nM | [3] |

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay method) and should be determined empirically for each specific cell line and experiment.[11]

In Vivo Pharmacokinetics

The pharmacokinetic profile of Rapamycin is characterized by a long elimination half-life and significant distribution into erythrocytes.[1][14]

| Animal Model | Dose | Key Pharmacokinetic Parameters | Reference(s) |

| CD2F1 Mice (Prodrug) | 10 mg/kg (IV) | Half-life: 2.1 h; Clearance: 12.5 ml/min/kg | [15] |

| CD2F1 Mice (Prodrug) | 100 mg/kg (IV) | Half-life: 4.8 h; Clearance: 39.3 ml/min/kg | [15] |

| Healthy Dogs | 0.1 mg/kg (Oral, daily) | Half-life: 99.5 ± 89.5 h; Max Concentration: 5.49 ± 1.99 ng/mL | [16] |

Note: Data is compiled from studies using different formulations and administration routes. These values serve as a general guide.

Experimental Protocols

Verifying the inhibition of the mTORC1 pathway is a critical step in experiments using Rapamycin. Western blotting is the most common technique used to measure the phosphorylation status of mTORC1's downstream targets.[8][17]

Protocol: mTORC1 Inhibition Assay via Western Blot

This protocol provides a detailed methodology for treating cultured cells with Rapamycin and assessing the phosphorylation of S6K1 and 4E-BP1.

1. Reagent Preparation:

-

Rapamycin Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving Rapamycin powder in a sterile solvent like DMSO or ethanol.[5] Aliquot and store at -20°C or -80°C.[3]

-

Lysis Buffer: Use a suitable lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.[8][17]

-

Antibodies:

-

Primary Antibodies: Rabbit anti-phospho-p70S6K (Thr389), Rabbit anti-p70S6K, Rabbit anti-phospho-4E-BP1 (Thr37/46), Rabbit anti-4E-BP1.

-

Loading Control: Mouse or Rabbit anti-β-actin or anti-GAPDH.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

2. Cell Culture and Treatment:

-

Seed cells (e.g., HEK293, MCF-7) in multi-well plates and grow to 70-80% confluency.[18]

-

Perform a dose-response experiment to determine the optimal concentration. A common starting range is 1-100 nM.[17]

-

For the experiment, replace the culture medium with fresh medium containing the desired concentration of Rapamycin or a vehicle control (e.g., DMSO).[18]

-

Incubate for a predetermined time (e.g., 1, 2, 6, or 24 hours). A 1-2 hour incubation is often sufficient to observe inhibition of phosphorylation.[17][18]

3. Cell Lysis and Protein Quantification:

-

After treatment, place culture plates on ice and aspirate the medium.[8]

-

Wash cells once with ice-cold phosphate-buffered saline (PBS).[8]

-

Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[18]

-

Incubate on ice for 30 minutes with occasional vortexing.[8]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5][8]

-

Transfer the supernatant (total protein extract) to a new tube and determine the protein concentration using a standard method like the BCA assay.[17]

4. Western Blotting:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add Laemmli sample buffer.[8]

-

Boil samples at 95-100°C for 5-10 minutes to denature proteins.[5]

-

Load samples onto a polyacrylamide gel (SDS-PAGE) and perform electrophoresis to separate proteins by size.[8]

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) diluted in blocking buffer, typically overnight at 4°C.[8]

-

Wash the membrane three times with TBST.[8]

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane again three times with TBST.[5]

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[8]

-

Data Analysis: Quantify band intensities using densitometry software. A decrease in the signal for phosphorylated proteins (normalized to total protein and a loading control) indicates successful inhibition of mTORC1 by Rapamycin.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

For researchers, scientists, and drug development professionals seeking detailed technical information, long-tail keywords provide a precise way to find relevant in-depth guides and whitepapers. These specific, often longer phrases, indicate a user's clear intent and need for specialized content, leading to higher engagement and conversion rates for content creators.[1][2][3] Unlike broad, short-tail keywords, long-tail keywords face less competition in search rankings, making it easier for niche content to reach its target audience.[1][3]

The following table categorizes potential long-tail keywords that a professional in the life sciences might use when searching for technical documentation on drug development and core signaling pathways. These keywords often incorporate specific scientific terminology, experimental stages, and disease states to narrow down search results.[1][4]

| Category | Long-tail Keyword |

| Target Identification & Validation | "small molecule inhibitors for KRAS G12C mutation" |

| "validating novel oncology drug targets using CRISPR" | |

| "GPCR allosteric modulator screening assays" | |

| "deubiquitinase inhibitors for neurodegenerative diseases" | |

| "ion channel drug discovery for chronic pain" | |

| High-Throughput Screening (HTS) | "high-throughput screening assays for kinase inhibitors" |

| "phenotypic screening strategies in drug discovery" | |

| "DNA-encoded library technology for lead generation" | |

| "fragment-based drug discovery workflow" | |

| "automation of cell-based assays for HTS" | |

| Lead Optimization & ADME | "optimizing drug-like properties of lead compounds" |

| "in vitro ADME profiling of drug candidates" | |

| "structure-activity relationship (SAR) analysis of novel compounds" | |

| "cytochrome P450 inhibition assays protocol" | |

| "predictive toxicology models in early drug development" | |

| Signaling Pathway Analysis | "modulating the PI3K/Akt/mTOR pathway in cancer"[5] |

| "Wnt signaling pathway inhibitors for colorectal cancer"[6] | |

| "NF-κB signaling in inflammatory disease drug discovery" | |

| "JAK-STAT pathway targeting for autoimmune disorders" | |

| "Hedgehog signaling pathway antagonists for basal cell carcinoma" | |

| Preclinical & Translational Research | "patient-derived xenograft models for oncology drug testing" |

| "biomarker discovery for targeted cancer therapy"[7] | |

| "pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical studies" | |

| "IND-enabling toxicology studies for small molecules" | |

| "translational strategies for orphan drug development" | |

| Specific Therapeutic Areas | "monoclonal antibody development for autoimmune diseases" |

| "gene therapy approaches for rare genetic disorders" | |

| "proteolysis-targeting chimera (PROTAC) development for oncology"[7] | |

| "neuroinflammation drug discovery and development" | |

| "antiviral drug development for emerging infectious diseases" | |

| Regulatory & Manufacturing | "FDA regulations for cell and gene therapy products" |

| "CMC (Chemistry, Manufacturing, and Controls) for biologics" | |

| "Good Manufacturing Practice (GMP) for clinical trial materials" | |

| "navigating the regulatory pathway for orphan drugs" | |

| "quality by design (QbD) principles in pharmaceutical development" |

References

- 1. meshagency.com [meshagency.com]

- 2. neilpatel.com [neilpatel.com]

- 3. minddevelopmentanddesign.com [minddevelopmentanddesign.com]

- 4. A Biomedical Researcherâs Guide to Keyword Strategy for Life Science and Healthcare Digital Marketing | Insights | CG Life | An Agency Specialized for Rare & Hard-to-Treat Diseases [cglife.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Berberine Chloride Hydrate: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Berberine (B55584) chloride hydrate (B1144303), tailored for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, and key biological activities, with a focus on its role in modulating critical cellular signaling pathways.

Chemical Identification

Berberine chloride hydrate is the hydrated salt form of berberine, a quaternary ammonium (B1175870) salt from the protoberberine group of isoquinoline (B145761) alkaloids. While several CAS numbers are referenced in literature and commercial sources, the most frequently cited CAS number for this compound is 141433-60-5 .[1][2][3][4][5][6] Other reported CAS numbers include 68030-18-2 and 633-65-8 for berberine chloride and its hydrated forms.[7][8][9][10][11]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The values represent data compiled from various suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₂₀H₁₈ClNO₄·xH₂O | [1][2][3] |

| Molecular Weight | 371.81 g/mol (anhydrous basis) | [2][3][10] |

| Appearance | Yellow crystals or crystalline powder | [1][2] |

| Melting Point | 145 °C (decomposition) or 204-206 °C (decomposition) | [1][2] |

| Solubility | Soluble in hot water; slightly soluble in water and ethanol. | [8][12] |

| Purity | Typically ≥90% or ≥95% | [2][13] |

Biological Activity and In Vitro Data

Berberine is recognized for its broad range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][7] It is known to induce the generation of reactive oxygen species (ROS) and inhibit DNA topoisomerase.[7][12]

The following table presents quantitative data from in vitro studies on the effects of this compound on colorectal carcinoma cell lines.

| Cell Line | Assay | Endpoint | Result | References |

| LoVo | Proliferation | IC₅₀ (72h) | 40.8 ± 4.1 μM | [8] |

| HCT116 | Proliferation | IC₅₀ (72h) | 98.6 ± 2.9 μM | [8] |

| LoVo | Cell Cycle Analysis (24h) | Cell Cycle Arrest | Accumulation of cells in the G2/M phase at 40 μM | [8][14] |

| LoVo | Protein Expression (24h) | Western Blot | Suppression of cyclin B1, cdc2, and cdc25c at 10-80 μM | [8][14] |

Key Signaling Pathways

Berberine exerts its biological effects by modulating a multitude of cellular signaling pathways implicated in cancer and inflammation. These include the NF-κB, MAPK, and PI3K/AKT/mTOR pathways.[15][16][17][18]

Experimental Protocols

This section provides a representative methodology for investigating the in vitro effects of this compound on cancer cell lines, based on published studies.[8][14]

Objective: To determine the anti-proliferative and cell cycle effects of this compound on a human colorectal cancer cell line (e.g., LoVo).

Materials:

-

This compound

-

LoVo human colorectal adenocarcinoma cells

-

Cell culture medium (e.g., F-12K Medium) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Propidium (B1200493) iodide (PI)

-

RNase A

-

Phosphate-buffered saline (PBS)

-

Antibodies for Western blotting (e.g., anti-cyclin B1, anti-cdc2, anti-cdc25c, anti-β-actin)

Workflow Diagram:

Detailed Methodologies:

-

Cell Culture and Treatment:

-

Culture LoVo cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Seed cells in multi-well plates at a predetermined density.

-

After allowing cells to attach, treat them with various concentrations of this compound (e.g., ranging from 1.25 μM to 160 μM) for specified durations (e.g., 24, 48, and 72 hours).[8][14]

-

-

Cell Proliferation Assay (MTT Assay):

-

Following treatment, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Harvest cells after treatment (e.g., with 10-80 μM Berberine for 24 hours).[8][14]

-

Wash the cells with PBS and fix them in cold 70% ethanol.

-

Treat the fixed cells with RNase A to degrade RNA.

-

Stain the cellular DNA with propidium iodide (PI).

-

Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the treated cells to extract total proteins.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., cyclin B1, cdc2, cdc25c) and a loading control (e.g., β-actin).

-

Incubate with a corresponding secondary antibody.

-

Visualize the protein bands using an appropriate detection system.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Berberine chloride technical, = 90 AT 141433-60-5 [sigmaaldrich.com]

- 3. This compound Prices,Sales - buy this compound on Greenstoneswiss.com [greenstoneswiss.com]

- 4. parchem.com [parchem.com]

- 5. This compound, 96%, water <17% 25 g | Request for Quote [thermofisher.com]

- 6. This compound, 96%, water <17% | Fisher Scientific [fishersci.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. Berberine Chloride | CAS 633-65-8 | LGC Standards [lgcstandards.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. BERBERINE CHLORIDE | 141433-60-5 [chemicalbook.com]

- 13. carlroth.com [carlroth.com]

- 14. This compound | Topoisomerase | TargetMol [targetmol.com]

- 15. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways [pubmed.ncbi.nlm.nih.gov]

- 17. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways | MDPI [mdpi.com]

- 18. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Berberine Chloride Hydrate: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of berberine (B55584) chloride hydrate (B1144303), a quaternary ammonium (B1175870) salt of an isoquinoline (B145761) alkaloid with significant therapeutic potential. This document collates essential physicochemical data, details experimental protocols for its characterization, and elucidates a key signaling pathway through which it exerts its biological effects.

Core Physicochemical Data

Berberine chloride can exist in various states of hydration, which influences its molecular weight. The following table summarizes the molecular formula and weight of its anhydrous and hydrated forms.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Berberine Chloride (Anhydrous) | C₂₀H₁₈ClNO₄ | 371.81[1][2] |

| Berberine Chloride Monohydrate | C₂₀H₂₀ClNO₅ | 389.83[3][4][5] |

| Berberine Chloride Dihydrate | C₂₀H₂₂ClNO₆ | 407.8[6][7][8] |

Key Signaling Pathway: AMPK Activation

Berberine is a well-documented activator of the AMP-activated protein kinase (AMPK) signaling pathway.[9][10] This pathway is a central regulator of cellular energy homeostasis. Activation of AMPK by berberine leads to a cascade of downstream effects that contribute to its therapeutic benefits, including improved glucose metabolism and reduced inflammation.

Experimental Protocols

Determination of Molecular Weight and Formula: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method can be used for the determination of berberine chloride and its degradation products.[11]

-

Instrumentation: A standard HPLC system equipped with a pump, PDA detector, and a reversed-phase C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M phosphate (B84403) buffer (pH 3) in a 25:75 v/v ratio. The mobile phase should be filtered and degassed before use.[11]

-

Sample Preparation:

-

Accurately weigh and dissolve the berberine chloride hydrate sample in the mobile phase to a known concentration (e.g., 100 µg/mL).[11]

-

For tablet analysis, grind the tablets to a fine powder, dissolve in the mobile phase, and centrifuge to remove excipients. The supernatant is then diluted to the desired concentration.[15]

-

-

Analysis: Inject the sample and a reference standard of known concentration into the HPLC system. The retention time of the main peak in the sample chromatogram should correspond to that of the reference standard. The molecular weight can be confirmed by mass spectrometry coupled with the HPLC system.

Physicochemical Characterization

The physicochemical properties of this compound can be evaluated to understand its solid-state characteristics and stability.[16][17]

-

Differential Scanning Calorimetry (DSC): To study the thermal behavior and phase transitions of the different hydrate forms. Samples are heated in a sealed aluminum pan at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the presence of water in the hydrated forms. Spectra are typically recorded using the potassium bromide (KBr) disk method.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of berberine chloride and its hydrates in solution. ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent.[17]

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound sample.

References

- 1. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Berberine chloride technical, = 90 AT 141433-60-5 [sigmaaldrich.com]

- 3. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Berberine: Pathways to protect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]

- 8. CAS 5956-60-5: Berberine chloride dihydrate | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Determination of Berberine Hydrochloride in Zuning Granules by HPLC [yydbzz.com]

- 13. chembk.com [chembk.com]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. CN103115987A - Pretreatment method for HPLC (high performance liquid chromatography) detection of berberine hydrochloride tablets - Google Patents [patents.google.com]

- 16. Physicochemical characterization of berberine chloride: a perspective in the development of a solution dosage form for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

To effectively guide the creation of an in-depth technical guide or whitepaper for an audience of researchers, scientists, and drug development professionals, keywords can be categorized based on five key researcher intents. This framework ensures that the content directly addresses the specific needs of the audience at different stages of their research process.

The core topic for this guide is Target Identification and Validation in Drug Discovery .

Keyword Categorization by Researcher Intent

Keywords are categorized into five distinct intents: Foundational Knowledge, Methodological Inquiry, Comparative Analysis, Mechanistic Understanding, and Preclinical Application. This structure allows for the targeted creation of content that aligns with the specific information a researcher is seeking.

| Researcher Intent Category | Associated Keywords | Content Focus |

| Foundational Knowledge | what is drug target validation, importance of target identification, drug discovery process, druggable genome, target validation principles | Introduce fundamental concepts, define key terms, and explain the significance of target validation in the drug discovery pipeline. |

| Methodological Inquiry | CRISPR screening for target ID, shRNA library screening protocol, CETSA protocol, proteomics in target discovery, in vivo validation models | Provide detailed experimental protocols, step-by-step guides for specific assays, and explanations of different technologies. |

| Comparative Analysis | CRISPR vs RNAi for screening, CETSA vs ITC, in vitro vs in vivo models, target validation metrics, best assays for kinase targets | Present quantitative data, compare the advantages and limitations of different methods, and offer data-driven decision-making criteria. |

| Mechanistic Understanding | MAPK signaling pathway, target mechanism of action, on-target vs off-target effects, biomarker discovery, drug resistance mechanisms | Detail biological pathways, explain how a target functions in disease, and explore the molecular consequences of its modulation. |

| Preclinical Application | target to lead process, IND-enabling studies, pharmacokinetics for small molecules, preclinical toxicology, translational biomarkers | Bridge the gap from validated target to drug candidate, outlining next steps, regulatory considerations, and clinical relevance. |

Data Presentation: Target Validation Metrics

Summarizing quantitative data in clear, structured tables is essential for enabling researchers to make informed comparisons. The following table presents hypothetical data comparing the validation scores of three potential kinase targets in a specific cancer type.

| Target | Gene Expression (Log2 Fold Change) | CRISPR Screen (LFC < -1) | Cellular Viability (IC50 in nM) | In Vivo Tumor Growth Inhibition (%) | Overall Validation Score |

| Kinase A | 2.5 | Yes | 50 | 65% | Strong |

| Kinase B | 1.8 | Yes | 350 | 40% | Moderate |

| Kinase C | 3.1 | No | > 10,000 | 5% | Weak |

Experimental Protocols: CRISPR-Cas9 Loss-of-Function Screen

Providing detailed methodologies allows for experimental replication and critical evaluation.

Objective: To identify genes that are essential for the survival of Cancer Cell Line X.

Materials:

-

Lentiviral-packaged genome-scale CRISPR library (e.g., GeCKO v2)

-

Cancer Cell Line X

-

Polybrene

-

Culture medium and supplements

-

DNA extraction kit

-

PCR reagents for library amplification

-

Next-Generation Sequencing (NGS) platform

Methodology:

-

Cell Line Preparation: Culture and expand Cancer Cell Line X to the required number for transduction, ensuring high viability (>95%).

-

Lentiviral Transduction: Transduce the cells with the CRISPR library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single guide RNA (sgRNA). Perform transduction in the presence of Polybrene (8 µg/mL).

-

Antibiotic Selection: 48 hours post-transduction, apply puromycin selection at a pre-determined concentration to eliminate non-transduced cells. Maintain selection for 72 hours.

-

Baseline Sample Collection (T0): After selection, harvest a representative population of cells to serve as the baseline control for sgRNA distribution.

-

Cell Population Expansion: Culture the remaining transduced cell population for 14-21 days to allow for the depletion of cells containing sgRNAs that target essential genes.

-

Final Sample Collection (T-final): Harvest the cell population at the end of the time course.

-

Genomic DNA Extraction: Extract genomic DNA from both the T0 and T-final cell pellets.

-

sgRNA Library Amplification: Use PCR to amplify the sgRNA-containing regions from the extracted genomic DNA.

-

Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries to determine the read counts for each sgRNA in both the T0 and T-final populations.

-

Data Analysis: Normalize sgRNA read counts and calculate the log-fold change (LFC) between the T-final and T0 samples. Genes whose corresponding sgRNAs are significantly depleted (e.g., LFC < -1 and p-value < 0.05) are identified as essential genes and potential therapeutic targets.

Mandatory Visualizations

Diagrams are crucial for illustrating complex biological pathways, experimental workflows, and logical relationships, enhancing comprehension and retention.

The Biological Activity of Berberine Chloride Hydrate: A Technical Guide for Researchers

Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from various plants, including those of the Berberis species, has a long history of use in traditional medicine.[1] This technical guide provides an in-depth overview of the multifaceted biological activities of its chloride hydrate (B1144303) salt, focusing on its therapeutic potential in oncology, metabolic disorders, and infectious diseases. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Anticancer Activity

Berberine exhibits significant anticancer properties across a range of malignancies by modulating numerous cellular processes, including proliferation, apoptosis, cell cycle progression, and metastasis.[2][3]

Mechanism of Action

The anticancer effects of berberine are attributed to its ability to interfere with multiple oncogenic signaling pathways.[4] It induces apoptosis (programmed cell death), promotes cell cycle arrest, and inhibits inflammation and angiogenesis (the formation of new blood vessels that supply tumors).[4][5] Key molecular targets include DNA topoisomerases and various signaling cascades such as PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK/ERK.[4][6] For instance, in colon cancer, berberine has been shown to inhibit the Wnt/β-catenin pathway by reducing the protein levels of β-catenin in both the nucleus and cytoplasm.[7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of berberine have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The IC50 values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hr) | Reference |

| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [8] |

| T47D | Breast Cancer | 25 | 48 | [9] |

| MCF-7 | Breast Cancer | 25 | 48 | [9] |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [8] |

| A549 | Lung Cancer | 139.4 | 24 | [10] |

| HeLa | Cervical Cancer | 159.5 | 24 | [10] |

| HeLa | Cervical Cancer | 245.18 ± 17.33 | 48 | [8] |

| HepG2 | Liver Cancer | 3,587.9 | 24 | [10] |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 | [8] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [8] |

| HCC70 | Triple Negative Breast Cancer | 0.19 | Not Specified | [11] |

| BT-20 | Triple Negative Breast Cancer | 0.23 | Not Specified | [11] |

| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | Not Specified | [11] |

| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | Not Specified | [11] |

Key Signaling Pathways in Cancer

Berberine's efficacy in cancer treatment stems from its ability to modulate complex intracellular signaling networks.

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[13] The amount of formazan is proportional to the number of viable cells.[13]

-

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.[8] For specific cell lines, densities may range from 1,000 to 100,000 cells/well.[14]

-

Treatment: Treat cells with various concentrations of berberine chloride hydrate (e.g., serial dilutions from 47 µM to 12000 µM) and a vehicle control (e.g., DMSO).[8] Incubate for a specified period (e.g., 24, 48, or 72 hours).[8][10]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10][13]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[10][15]

-

Absorbance Reading: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10]

-

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Principle: Propidium iodide (PI) or DAPI is a fluorescent dye that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for differentiation between G0/G1, S, and G2/M phases.

-

Procedure:

-

Cell Treatment: Seed cells (e.g., 2.5×10⁵ cells/well in a 6-well plate) and treat with the desired concentration of berberine (e.g., IC50 concentration) for 48 hours.[16]

-

Harvesting: Harvest the cells, wash with cold PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.[17]

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., PI or DAPI) and RNase A (to prevent staining of RNA).[16][18]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., FloMax, ModFit) to quantify the percentage of cells in each phase of the cell cycle.[16]

-

Antimicrobial Activity

Berberine possesses broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and protozoa.[19] It is particularly noted for its effectiveness against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The antimicrobial action of berberine hydrochloride involves multiple mechanisms. It disrupts the integrity of the bacterial cell membrane and wall, leading to leakage of cellular contents.[12] It also inhibits the synthesis of proteins and nucleic acids, which are essential for bacterial survival and replication.[19][20] Furthermore, berberine can inhibit the formation of biofilms, which are protective communities of bacteria that are often resistant to antibiotics.[12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | MIC (µg/mL) | Reference(s) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 32 - 128 | [12] |

| Staphylococcus aureus (ATCC 25923) | 51 | [21] |

| Staphylococcus epidermidis (ATCC 12228) | 32 | |

| Staphylococcus capitis subsp. capitis | 16 | |

| Staphylococcus warneri | 512 | |

| Cutibacterium acnes | 6.25 - 12.5 | [22] |

| Streptococcus agalactiae | 0.78 | [23] |

| Helicobacter pylori | 50 - 100,000 | [23] |

Note: MIC values can vary significantly based on the bacterial strain and the specific testing methodology used.[23]

Experimental Protocol

This is a standard method for determining the antimicrobial susceptibility of bacteria.

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.[21]

-

Procedure:

-

Preparation of Berberine Dilutions: Prepare a stock solution of this compound. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve the desired concentration range (e.g., 0.39 to 512 µg/mL).[5][22] The final volume in each well should be 100 µL.[21]

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[2]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the berberine dilutions. Include a positive control (broth + inoculum, no berberine) and a negative control (broth only).[21]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[2][20]

-

Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of berberine in which there is no visible growth.[21]

-

Regulation of Metabolic Disorders

Berberine has garnered significant attention for its beneficial effects on metabolic health, including its ability to regulate blood sugar and lipid levels.[1]

Mechanism of Action

A primary mechanism underlying berberine's metabolic effects is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[19] AMPK activation enhances glucose uptake into cells, improves insulin (B600854) sensitivity, and promotes the oxidation of fatty acids.[1][19] Berberine also positively influences the gut microbiota. It can promote the growth of beneficial bacteria while inhibiting harmful ones, which contributes to its metabolic benefits.[22][23] Additionally, it modulates lipid metabolism by downregulating genes involved in lipid synthesis and upregulating those involved in lipid oxidation.[19]

Key Signaling Pathway in Metabolism

Clinical Trial Protocols

-

Study Design: A pilot study involving two groups. Study A was a randomized trial comparing berberine (0.5 g, 3 times a day) to metformin (B114582) in newly diagnosed type 2 diabetes patients for 3 months. Study B was a supplementary trial where patients with poorly controlled type 2 diabetes were given berberine for 3 months.[16]

-

Inclusion Criteria: For Study A, newly diagnosed type 2 diabetes. For both studies, HbA1c > 7.0% or fasting blood glucose (FBG) > 7.0 mmol/L.[24]

-

Primary Outcome: Change in HbA1c levels.[24]

-

Secondary Outcomes: Changes in FBG, postprandial blood glucose (PBG), plasma triglycerides, and cholesterol.[24]

-

Results: In study A, berberine's hypoglycemic effect was similar to metformin, significantly decreasing HbA1c, FBG, and PBG.[16] In study B, berberine significantly lowered HbA1c, FBG, PBG, fasting plasma insulin, and HOMA-IR.[16]

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial.[9]

-

Participants: 118 patients with dyslipidemia were randomized to receive either berberine or a placebo.[9]

-

Intervention: Oral administration of 500 mg of berberine twice daily for 12 weeks.[9]

-

Primary Outcome: Percentage reduction of low-density lipoprotein cholesterol (LDL-C) at week 12.[9]

-

Secondary Outcomes: Changes in other lipid profiles (total cholesterol, triglycerides, HDL-C), high-sensitivity C-reactive protein, and metagenomics of intestinal microbiota.[9]

Experimental Protocols

This technique is used to detect and quantify the phosphorylation (activation) of AMPK in cell or tissue lysates.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against total AMPK and phosphorylated AMPK (p-AMPK).

-

Procedure:

-

Cell Treatment and Lysis: Treat cells (e.g., HCT116, SW480) with berberine (e.g., 15, 30, 60 µmol/L) for a specified time (e.g., 24 or 48 hours).[25] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[25]

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for separation.[14][25]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p-AMPK and total AMPK overnight at 4°C.[25]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]

-

Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the level of activation.

-

Concluding Remarks

This compound is a pleiotropic compound with a broad spectrum of biological activities. Its ability to modulate multiple key signaling pathways makes it a promising candidate for the development of novel therapeutics for cancer, metabolic disorders, and infectious diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate its mechanisms of action and explore its clinical potential. However, despite its promising profile, challenges such as its low oral bioavailability need to be addressed to optimize its therapeutic efficacy.[8] Further high-quality, large-scale clinical trials are warranted to fully establish its role in modern medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Berberine Ursodeoxycholate for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. mdpi.com [mdpi.com]

- 7. Berberine inhibits the proliferation of colon cancer cells by inactivating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Berberine-microbiota interplay: orchestrating gut health through modulation of the gut microbiota and metabolic transformation into bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of berberine for dyslipidemia: study protocol for a randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of berberine for dyslipidemia: study protocol for a randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and Safety of Berberine in the Treatment of Diabetes With Dyslipidemia | Clinical Research Trial Listing [centerwatch.com]

- 12. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Berberine influences multiple diseases by modifying gut microbiota [frontiersin.org]

- 20. protocols.io [protocols.io]

- 21. benchchem.com [benchchem.com]

- 22. Frontiers | The mechanism of berberine alleviating metabolic disorder based on gut microbiome [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (B560133) (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Developed to overcome resistance to earlier-generation TKIs, its mechanism of action is highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[1] This guide provides a detailed examination of osimertinib's molecular interactions, its effects on downstream signaling cascades, quantitative efficacy data, and the experimental protocols used to characterize its activity.

Validation of Mechanism of Action

Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[2] This irreversible binding blocks the kinase activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[2][3]

Biochemical Validation: Kinase Inhibition

The potency and selectivity of osimertinib against various EGFR mutations were validated using in vitro kinase assays. These assays directly measure the ability of the compound to inhibit the phosphorylation activity of recombinant EGFR kinase domains.

Table 1: Comparative IC50 Values of EGFR TKIs Against Various EGFR Mutations

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) |

| PC-9 | Exon 19 deletion | 8 | 13 | 9 |

| H3255 | L858R | 15 | 25 | 12 |

| NCI-H1975 | L858R, T790M | 12 | >10,000 | >5,000 |

Data is illustrative and compiled from preclinical studies. Actual values may vary.

Cellular Validation: Downstream Pathway Inhibition

To confirm that the biochemical inhibition of EGFR translates to a functional effect within cancer cells, Western blot analyses are performed. These experiments measure the phosphorylation status of key downstream proteins, such as AKT and ERK, following treatment with osimertinib. A reduction in the phosphorylated forms of these proteins indicates successful pathway inhibition.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the EGFR signaling pathway and the specific point of inhibition by osimertinib.

Comparative Efficacy Analysis

The superiority of osimertinib over earlier-generation EGFR-TKIs has been established in both preclinical models and major clinical trials.[4]

In Vitro Comparative Analysis

Cell-based proliferation assays are fundamental in comparing the anti-cancer activity of different compounds. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Table 2: Comparative Proliferation IC50 Values (nM) in NSCLC Cell Lines

| Cell Line | EGFR Mutation | Osimertinib | Gefitinib | Rociletinib | Afatinib |

| PC9 | Exon 19 del | 11.9 | 16.7 | 45.3 | 0.8 |

| H1975 | L858R/T790M | 6.8 | 3,921 | 18.7 | 212 |

Data sourced from preclinical comparative studies.[5]

In Vivo Comparative Analysis

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.[6][7]

Table 3: Comparative Tumor Growth Inhibition in an EGFRm PC9 Mouse Brain Metastases Model

| Treatment Group | Dose | Tumor Regression |

| Osimertinib | Clinically relevant dose | Sustained Regression |

| Rociletinib | Clinically relevant dose | No Regression |

This data highlights osimertinib's superior efficacy in a preclinical brain metastases model.[5]

Clinical Trial Comparative Data

The landmark Phase III FLAURA trial provided definitive evidence of osimertinib's superiority over first-generation EGFR-TKIs (gefitinib or erlotinib) in the first-line treatment of advanced EGFR-mutated NSCLC.[8]

Table 4: Key Outcomes from the FLAURA Phase III Trial

| Outcome | Osimertinib | Comparator (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) |

| Median PFS | 18.9 months | 10.2 months | 0.46 (0.37-0.57) |

| Median OS | 38.6 months | 31.8 months | 0.80 (0.64-1.00) |

| ORR | 80% | 76% | - |

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate. Data from the FLAURA trial.[8]

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of a compound on EGFR kinase activity.[9]

-

Reagent Preparation : A kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) is prepared. Recombinant human EGFR kinase domain (wild-type or mutant) is diluted in this buffer.[9] A substrate solution containing a biotinylated peptide and ATP is also prepared.[9]

-

Compound Dilution : Serial dilutions of osimertinib are prepared in DMSO and then further diluted in the kinase buffer.[9]

-

Assay Procedure :

-

2.5 µL of the compound dilution is added to the wells of a low-volume 384-well plate.[9]

-

2.5 µL of the EGFR enzyme solution is added, and the plate is incubated for 15 minutes at room temperature.[9]

-

The kinase reaction is initiated by adding 5 µL of the substrate/ATP solution.[9]

-

The reaction is incubated for 60 minutes at room temperature.[9]

-

-

Detection : A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added. After incubation, the TR-FRET signal is read on a compatible plate reader.

-

Data Analysis : The signal is converted to percent inhibition relative to DMSO controls, and IC50 values are determined by fitting the data to a four-parameter logistic curve.

Protocol: In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model to test in vivo efficacy.[10]

-

Cell Preparation : H1975 NSCLC cells are cultured, harvested, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of ~5 × 10⁶ cells per 100 µL.[10]

-

Implantation : The cell suspension is subcutaneously implanted into the flank of female athymic nude mice.[10]

-

Tumor Growth Monitoring : Tumors are allowed to grow, and their volume is monitored every other day using caliper measurements.[10]

-

Treatment Initiation : Once tumors reach a volume of approximately 100 mm³, mice are randomized into treatment groups.[10]

-

Dosing : Osimertinib (or comparator compounds/vehicle) is administered orally at the predetermined dose and schedule.

-

Efficacy Assessment : Tumor volumes are measured throughout the study. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vivo xenograft study.

Conclusion

The validation and comparative data for osimertinib robustly support its mechanism of action and clinical superiority over earlier-generation EGFR inhibitors. Through a combination of biochemical assays, cellular analyses, and in vivo models, its potency against key EGFR mutations, including the T790M resistance mutation, has been unequivocally demonstrated. The data from pivotal clinical trials like FLAURA confirms these preclinical findings, establishing osimertinib as a standard of care in the first-line treatment of EGFR-mutated NSCLC.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In vivo therapeutic efficacy in p53-null NSCLC xenograft tumor model [bio-protocol.org]

Physicochemical Properties of Berberine Chloride Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Berberine (B55584) chloride hydrate (B1144303), a quaternary ammonium (B1175870) salt of an isoquinoline (B145761) alkaloid with significant therapeutic potential. The information presented herein is intended to support research, development, and formulation activities involving this compound. Data is summarized in structured tables for clarity, and detailed experimental protocols are provided for key analytical techniques. Furthermore, key signaling pathways modulated by berberine are visualized using the DOT language.

Chemical and Physical Properties

Berberine chloride can exist in various hydration states, most commonly as a dihydrate or tetrahydrate, which influences its molecular weight and other physical properties.[1][2] It is a yellow crystalline powder with a very bitter taste and is odorless or has a faint, characteristic odor.[3][4]

| Property | Value | References |

| Chemical Formula | C₂₀H₁₈ClNO₄ · xH₂O | [1] |

| Molecular Weight (Anhydrous) | 371.81 g/mol | [5][6] |

| Molecular Weight (Monohydrate) | 389.83 g/mol | [1][7] |

| Molecular Weight (Dihydrate) | 407.8 g/mol | [1][2] |

| CAS Number (Hydrate) | 141433-60-5 | [1][5] |

| CAS Number (Anhydrous) | 633-65-8 | [8] |

| Melting Point | 204-206 °C (decomposition) | [9][10][11] |

| pKa | Not applicable (permanently charged quaternary ammonium salt) | [3][12] |

| Log P (experimental) | -1.5 | [12] |

| Appearance | Yellow crystalline powder | [3] |

| Stability | Stable under normal conditions.[13] Stable in solution at various pH and temperatures for up to 6 months.[3][14] |

Solubility Profile

Berberine chloride hydrate exhibits varied solubility depending on the solvent and temperature. It is generally more soluble in organic solvents like DMSO and methanol (B129727) than in water. Its aqueous solubility is also influenced by pH and the presence of buffer salts.[8][14][15]

| Solvent | Solubility | Temperature | References |

| Water | Slightly soluble, 5.27 ± 0.29 mM | 25°C | [3][14] |

| 8.50 ± 0.40 mM | 37°C | [14] | |

| Phosphate Buffer (pH 7.0) | 4.05 ± 0.09 mM | 25°C | [3][14] |

| 9.69 ± 0.37 mM | 37°C | [14] | |

| DMSO | ~25 mg/mL (approx. 67 mM) | Not specified | [8] |

| 21 mg/mL (56.48 mM) | Not specified | [16] | |

| 74 mg/mL | Not specified | [17] | |

| Ethanol | ~500 µg/mL (approx. 1.34 mM) | Not specified | [8] |

| < 1 mg/mL (insoluble or slightly soluble) | Not specified | [16] | |

| >2 mg/mL | Not specified | [17] | |

| Methanol | >20 mg/mL | Not specified | [17] |

| Dimethylformamide (DMF) | ~500 µg/mL | Not specified | [8] |

| Chloroform | Slightly soluble | Not specified | [17] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound.

UV-Visible Spectroscopy

Berberine chloride exhibits characteristic absorption maxima in the ultraviolet and visible regions. The λmax values can vary slightly depending on the solvent used.

| Solvent | λmax (nm) | References |

| Not specified | 230, 266, 348, 431 | [8] |

| Ethanol | 228, 263, 345, 420 | |

| Phosphate Buffer (pH 6.8) | 266 | [18] |

| Phosphate Buffer (pH 7.4) | 275 | [15][19] |

| Methanol | 422 | [20][21] |

| Methanol | 348 |

Infrared (IR) Spectroscopy

The IR spectrum of Berberine chloride shows characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | References |

| 2844 | Methoxyl group (-OCH₃) | [3][14] |

| 1635 | Iminium (C=N⁺) double bond | [3][14] |

| 1569 | Aromatic C=C bending | [3][14] |

| 1506 | Furyl group | [3][14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Berberine chloride. Chemical shifts are typically reported in parts per million (ppm).

¹³C NMR (Methanol-d₄) [22]

| Peak (ppm) | Assignment |

| 150.33 | C-10a |

| 149.87 | C-4a |

| 147.72 | C-9 |

| 145.34 | C-10 |

| 137.55 | C-8a |

| 133.24 | C-12a |

| 130.61 | C-13 |

| 127.13 | C-4 |

| 123.42 | C-1 |

| 121.46 | C-12 |

| 120.40 | C-8 |

| 108.34 | C-11 |

| 105.46 | C-2 |

| 102.00 | C-3 |

| 61.92 | O-CH₂-O |

| 57.26 | C-6 |

| 55.29 | O-CH₃ |

| 26.44 | C-5 |

¹H NMR (Methanol-d₄) [21]

| Peak (ppm) | Multiplicity | Assignment |

| 9.75 | s | H-13 |

| 8.68 | s | H-8 |

| 8.11 - 7.99 | m | H-1, H-4 |

| 7.63 | d | H-12 |

| 6.95 | d | H-11 |

| 6.10 | s | O-CH₂-O |

| 4.92 | t | H-6 |

| 4.11 | s | O-CH₃ |

| 3.26 | t | H-5 |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation: Prepare a series of buffered solutions at different pH values (e.g., 1.2, 3.0, 5.0, 7.0, 9.0) using appropriate buffer systems (e.g., HCl, phthalate, phosphate, borate).[3]

-

Equilibration: Add an excess amount of this compound to a known volume of each buffer solution in sealed containers.

-

Shaking: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

Separation: Centrifuge or filter the suspensions to separate the undissolved solid.

-

Quantification: Analyze the concentration of Berberine chloride in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[3]

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL or mM).